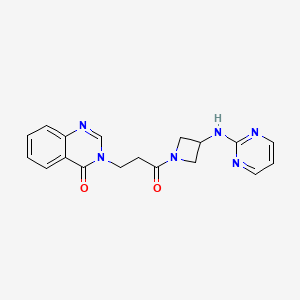

3-(3-oxo-3-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propyl)quinazolin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3-oxo-3-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a pyrimidinylamino group, and an azetidinylpropyl side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-oxo-3-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of the Azetidinyl Group: The azetidinyl group can be introduced via a nucleophilic substitution reaction, where a suitable azetidinone derivative reacts with the quinazolinone core.

Attachment of the Pyrimidinylamino Group: The pyrimidinylamino group can be attached through a coupling reaction, such as the Buchwald-Hartwig amination, where a pyrimidinylamine reacts with the azetidinylpropyl-quinazolinone intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Key Structural Features and Reactivity

The compound contains three reactive domains:

-

Quinazolin-4(3H)-one core : A bicyclic aromatic system with lactam-lactim tautomerism .

-

3-Oxo propyl chain : A ketone group susceptible to nucleophilic attack or reduction.

-

3-(Pyrimidin-2-ylamino)azetidine : A strained four-membered ring with a pyrimidine substituent, enabling cyclization and cross-coupling reactions .

Synthetic Pathways

The synthesis of this compound involves multi-step functionalization:

Table 1: Key Synthetic Steps and Conditions

Quinazolinone Core Reactions

-

Chlorination : Reacts with POCl₃ or SOCl₂ to form 4-chloroquinazoline derivatives (89% yield) .

-

Reduction : Hydrogenation with Pd/C reduces the pyrimidine ring to 1,2-dihydroquinazolinone .

Azetidine-Pyrimidine Modifications

-

Nucleophilic substitution : The azetidine’s NH group undergoes alkylation or acylation (e.g., with chloroacetyl chloride) .

-

Cross-coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups to the pyrimidine ring .

Ketone Reactivity

-

Nucleophilic addition : Grignard reagents add to the carbonyl group, forming tertiary alcohols.

-

Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol (85–95% yield) .

Stability and Tautomerism

The quinazolinone core exhibits lactam-lactim tautomerism , which is pH-dependent and influences reactivity . In acidic conditions, the lactim form dominates, enhancing electrophilic substitution at the 2-position.

Table 2: Reactivity Trends in Quinazolinone Derivatives

Wissenschaftliche Forschungsanwendungen

3-(3-oxo-3-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propyl)quinazolin-4(3H)-one has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its versatile chemical properties.

Wirkmechanismus

The mechanism of action of 3-(3-oxo-3-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact mechanism can vary depending on the specific biological or chemical context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different side chains or functional groups.

Pyrimidinylamino Compounds: Molecules containing the pyrimidinylamino group but lacking the quinazolinone core.

Azetidinyl Compounds: Compounds featuring the azetidinyl group with different core structures.

Uniqueness

3-(3-oxo-3-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propyl)quinazolin-4(3H)-one is unique due to its combination of the quinazolinone core, pyrimidinylamino group, and azetidinylpropyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biologische Aktivität

3-(3-oxo-3-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazoline family, characterized by its unique structural features that include a quinazolinone core, an azetidine moiety, and a pyrimidinylamino substituent. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C18H18N6O2, with a molecular weight of 350.382 g/mol. Its structure can be dissected into key functional groups that contribute to its biological activity:

| Structural Feature | Description |

|---|---|

| Quinazoline Core | Bicyclic structure with potential pharmacological properties. |

| Azetidine Moiety | Contributes to the compound's interaction with biological targets. |

| Pyrimidinylamino Group | Enhances binding affinity towards specific receptors or enzymes. |

Antimicrobial Properties

Research indicates that compounds with similar quinazolinone structures exhibit significant antimicrobial properties. The in vitro evaluation of this compound against various bacterial and fungal strains is essential for establishing its efficacy. Preliminary studies suggest promising results against Gram-positive and Gram-negative bacteria, as well as certain fungi.

Anticancer Activity

The quinazoline derivatives have been reported to possess anticancer properties through various mechanisms, including the inhibition of specific kinases involved in tumor growth and proliferation. The compound's potential as an anticancer agent can be explored through structure-activity relationship (SAR) studies, which aim to optimize its efficacy and selectivity against cancer cell lines .

The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. Binding affinity studies can elucidate how this compound modulates the activity of these targets, potentially leading to therapeutic applications in cancer and infectious diseases .

Structure-Activity Relationship (SAR)

A study focusing on the SAR of quinazoline derivatives demonstrated that modifications to the azetidine and pyrimidine groups significantly influenced biological activity. For instance, substituting different groups on the azetidine ring resulted in enhanced antimicrobial activity, indicating that structural diversity is crucial for optimizing therapeutic effects .

Comparative Analysis

A comparative analysis with similar compounds reveals that this compound exhibits unique biological profiles due to its structural complexity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methylquinazolin-4(3H)-one | Methyl group at position 2 | Antimicrobial properties |

| Pyrazolo[1,5-a]quinazolinone | Pyrazole ring fused with quinazoline | Potential PARP inhibitors |

| Quinazolinedione | Dione functionality in quinazoline | Antitumor activity |

Eigenschaften

IUPAC Name |

3-[3-oxo-3-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O2/c25-16(24-10-13(11-24)22-18-19-7-3-8-20-18)6-9-23-12-21-15-5-2-1-4-14(15)17(23)26/h1-5,7-8,12-13H,6,9-11H2,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJZQOADGRMBAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCN2C=NC3=CC=CC=C3C2=O)NC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.